molecular formula C26H29NO5 B11382390 ethyl 3-[6,10-dimethyl-8-oxo-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate

ethyl 3-[6,10-dimethyl-8-oxo-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate

Cat. No.: B11382390
M. Wt: 435.5 g/mol
InChI Key: HMWKKAOHDLZNKY-UHFFFAOYSA-N
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Description

ETHYL 3-[6,10-DIMETHYL-8-OXO-3-(2-PHENYLETHYL)-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL]PROPANOATE: is a complex organic compound with a unique structure that combines elements of chromene and oxazine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-[6,10-DIMETHYL-8-OXO-3-(2-PHENYLETHYL)-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL]PROPANOATE typically involves multi-step organic reactions. The process begins with the preparation of the chromene and oxazine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions: ETHYL 3-[6,10-DIMETHYL-8-OXO-3-(2-PHENYLETHYL)-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols, often under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

ETHYL 3-[6,10-DIMETHYL-8-OXO-3-(2-PHENYLETHYL)-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL]PROPANOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 3-[6,10-DIMETHYL-8-OXO-3-(2-PHENYLETHYL)-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL]PROPANOATE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, or inducing changes in gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    Chromene Derivatives: Compounds with similar chromene structures, such as flavonoids and coumarins.

    Oxazine Derivatives: Compounds with similar oxazine structures, such as benzoxazines and morpholines.

Uniqueness: ETHYL 3-[6,10-DIMETHYL-8-OXO-3-(2-PHENYLETHYL)-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL]PROPANOATE is unique due to its combination of chromene and oxazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H29NO5

Molecular Weight

435.5 g/mol

IUPAC Name

ethyl 3-[6,10-dimethyl-8-oxo-3-(2-phenylethyl)-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]propanoate

InChI

InChI=1S/C26H29NO5/c1-4-30-23(28)11-10-21-17(2)22-14-20-15-27(13-12-19-8-6-5-7-9-19)16-31-24(20)18(3)25(22)32-26(21)29/h5-9,14H,4,10-13,15-16H2,1-3H3

InChI Key

HMWKKAOHDLZNKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CCC4=CC=CC=C4)C)OC1=O)C

Origin of Product

United States

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